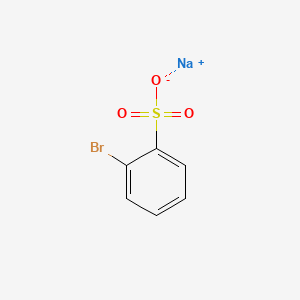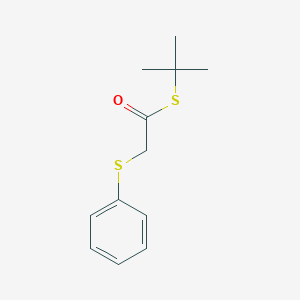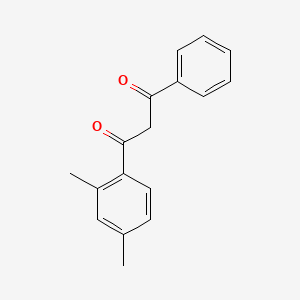
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the first and third positions of the propane chain, with a 2,4-dimethylphenyl group attached to the first carbon and a phenyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields propiophenone, which can then undergo further reactions to introduce the 2,4-dimethylphenyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced by the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C) . This method is efficient and yields the desired product in significant quantities.
化学反応の分析
Types of Reactions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its diketone structure makes it a valuable building block for the preparation of more complex compounds.
Biology and Medicine: In biological research, 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
作用機序
The mechanism of action of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Propiophenone: A related compound with a similar structure but lacking the 2,4-dimethylphenyl group.
Acetophenone: Another related compound with a single ketone group and a phenyl group attached to the carbonyl carbon.
Uniqueness: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is unique due to the presence of two ketone groups and the specific substitution pattern on the aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
63250-28-2 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(13(2)10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChIキー |
OSERJEKBUPUVFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



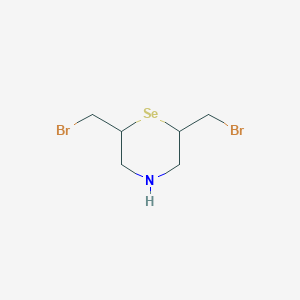
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
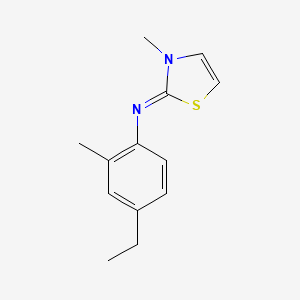
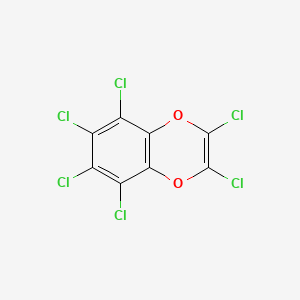
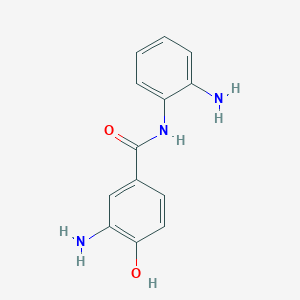
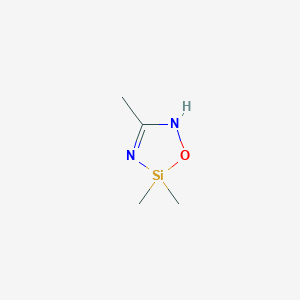
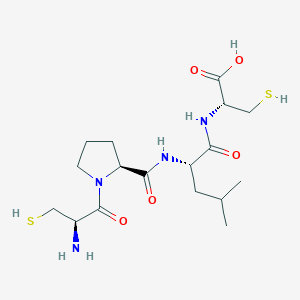
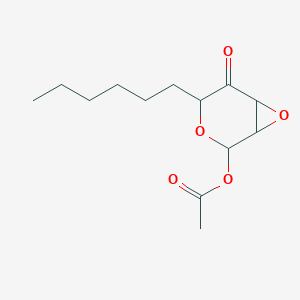

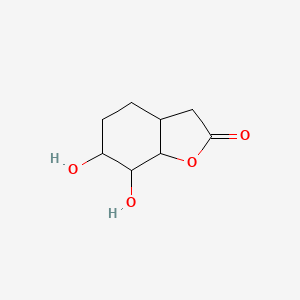
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
